2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one
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Overview
Description
2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one is an organic compound with the molecular formula C9H15NO It is a derivative of cycloheptene, featuring an amino group and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one typically involves the reaction of cycloheptene with an appropriate amine and a ketone precursor. One common method involves the use of cycloheptanone as a starting material, which undergoes a series of reactions including amination and oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can influence biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohept-1-en-1-yl)ethan-1-amine: Similar structure but lacks the ketone group.
Cycloheptanone: Contains the cycloheptene ring and a ketone group but lacks the amino group.
Uniqueness
2-Amino-1-(cyclohept-1-en-1-yl)ethan-1-one is unique due to the presence of both an amino group and a ketone group on the cycloheptene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research applications .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
2-amino-1-(cyclohepten-1-yl)ethanone |
InChI |
InChI=1S/C9H15NO/c10-7-9(11)8-5-3-1-2-4-6-8/h5H,1-4,6-7,10H2 |
InChI Key |
FAHSIZGDEZPEGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC=C(CC1)C(=O)CN |
Origin of Product |
United States |
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